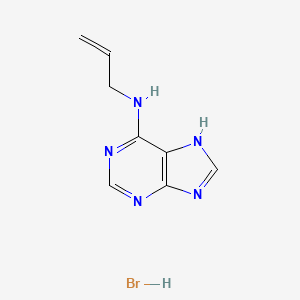

N-prop-2-enyl-7H-purin-6-amine;hydrobromide

説明

N-prop-2-enyl-7H-purin-6-amine hydrobromide (systematic name: N-allyladenine hydrobromide) is an N-substituted purine derivative with a molecular weight of 193.25 g/mol . Structurally, it consists of a purine core (7H-purin-6-amine) modified by an allyl (prop-2-enyl) group at the N6 position, paired with a hydrobromide counterion.

特性

IUPAC Name |

N-prop-2-enyl-7H-purin-6-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5.BrH/c1-2-3-9-7-6-8(11-4-10-6)13-5-12-7;/h2,4-5H,1,3H2,(H2,9,10,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMSOBOCCXUHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1NC=N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enyl-7H-purin-6-amine;hydrobromide typically involves the alkylation of 7H-purin-6-amine with prop-2-enyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of N-prop-2-enyl-7H-purin-6-amine;hydrobromide follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.

化学反応の分析

Types of Reactions

N-prop-2-enyl-7H-purin-6-amine;hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents like acetonitrile (CH3CN).

Major Products Formed

Oxidation: Formation of N-prop-2-enyl-7H-purin-6-amine oxide.

Reduction: Formation of N-prop-2-enyl-7H-purin-6-amine.

Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential:

N-prop-2-enyl-7H-purin-6-amine;hydrobromide is being investigated for its role as a potential therapeutic agent. Its structural properties allow it to interact with biological targets, making it a candidate for drug development against various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action:

The compound exhibits significant biological activity through the inhibition of specific kinases involved in cell proliferation and survival pathways. This interaction can modulate critical signaling pathways essential for tumor growth and metastasis, positioning it as a promising candidate for targeted cancer therapies.

Cytotoxicity and Antitumoral Studies:

Research has demonstrated that derivatives of N-prop-2-enyl-7H-purin-6-amine exhibit notable antitumor activity. For instance, studies have shown IC50 values ranging from 3 to 39 μM against various cancer cell lines, indicating its effectiveness as an anticancer agent .

Mechanistic Insights:

In vivo experiments have indicated that the compound induces apoptosis in cancer cells while decreasing overall cell proliferation rates. This was supported by assays such as MTT and cell cycle distribution analysis, highlighting its potential in cancer treatment .

Case Studies

Case Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of N-prop-2-enyl derivatives on various cancer cell lines. The results indicated significant antitumor activity, with detailed reporting on the compound's IC50 values across different cell types. This highlights its potential as an effective anticancer agent .

Case Study 2: Mechanistic Studies on Apoptosis Induction

Another research project focused on the mechanistic pathways through which N-prop-2-enyl derivatives induce apoptosis in cancer cells. The findings revealed that the compound affects key signaling pathways involved in cell survival, providing insights into its therapeutic mechanisms .

作用機序

The mechanism of action of N-prop-2-enyl-7H-purin-6-amine;hydrobromide involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can intercalate into nucleic acids, disrupting their structure and function, which is particularly relevant in its potential antiviral and anticancer activities.

類似化合物との比較

N-Benzyl-2-chloro-7H-purin-6-amine

- Molecular Weight : 259.69 g/mol

- Structure : Purine core with a benzyl group at N6 and chlorine at C2.

- Properties: Higher lipophilicity (XLogP3 = 2.9) compared to the allyl-substituted compound, attributed to the benzyl and chloro substituents.

6-(3-Bromophenyl)-7H-purin-2-amine

6-Methoxy-N,9-dimethyl-9H-purin-2-amine

- Purification: Uses 0–5% methanol in dichloromethane, indicating moderate polarity. This contrasts with the hydrobromide salt form of N-prop-2-enyl-7H-purin-6-amine, which likely enhances aqueous solubility .

Table 1: Structural and Physicochemical Comparison of Purine Derivatives

Hydrobromide Salts of Pharmacologically Active Compounds

Dopamine Agonists (e.g., SKF-82958 Hydrobromide)

- Structure : Benzazepine core with chloro and allyl groups.

- Activity: Acts as a potent D1 dopamine receptor agonist (EC₅₀ in nanomolar range) in MPTP-induced parkinsonian models .

- Comparison : Unlike purine-based hydrobromides, benzazepines exhibit high receptor specificity, underscoring the role of core structure in biological activity.

Angiotensin II Receptor Antagonists (e.g., Compound 3(1))

Table 2: Pharmacological Comparison of Hydrobromide Salts

Key Research Findings

Hydrobromide counterions improve solubility and bioavailability, as seen in dopamine agonists and antihypertensive agents .

Synthetic Strategies :

- Suzuki-Miyaura coupling is widely used for aryl-substituted purines (e.g., 6-(3-bromophenyl)-7H-purin-2-amine) .

- N-Alkylation methods (e.g., allylation) are critical for modifying purine derivatives .

Gaps in Data: Limited information exists on the specific biological activity, toxicity, or clinical applications of N-prop-2-enyl-7H-purin-6-amine hydrobromide. Further studies are needed to explore its pharmacokinetic and pharmacodynamic profiles.

生物活性

N-prop-2-enyl-7H-purin-6-amine;hydrobromide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This compound is primarily studied for its interactions with enzymes and nucleic acids, as well as its potential therapeutic applications in antiviral and anticancer treatments.

Chemical Structure and Synthesis

The compound is synthesized through the alkylation of 7H-purin-6-amine with prop-2-enyl bromide, typically using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the reaction. This method allows for the creation of high-purity compounds suitable for biological testing.

N-prop-2-enyl-7H-purin-6-amine;hydrobromide exhibits its biological activity primarily through two mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, which alters their functionality. This property makes it a candidate for developing enzyme inhibitors that could be useful in treating various diseases.

- Nucleic Acid Interaction : It has been shown to intercalate into nucleic acids, disrupting their structure and function. This mechanism is particularly relevant in the context of antiviral and anticancer activities, as it may hinder viral replication or cancer cell proliferation.

Antiviral Properties

Research indicates that N-prop-2-enyl-7H-purin-6-amine;hydrobromide may possess antiviral properties, particularly against hepatitis B and C viruses. Its action involves activating Toll-like receptors (TLRs), which play a crucial role in the immune response to viral infections. For instance, compounds that act as TLR agonists have shown promise in enhancing immune responses against chronic viral infections .

Anticancer Potential

The compound's ability to intercalate DNA suggests potential applications in cancer therapy. By disrupting the replication of cancer cells, it may contribute to inhibiting tumor growth. Studies have indicated that similar purine analogs can exhibit cytotoxic effects on various cancer cell lines, thus warranting further investigation into this compound's efficacy .

Comparative Analysis with Similar Compounds

A comparison with other purine derivatives highlights the unique properties of N-prop-2-enyl-7H-purin-6-amine;hydrobromide:

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| N-prop-2-enyl-7H-purin-6-amine;hydrobromide | Enzyme inhibition, nucleic acid intercalation | Antiviral, anticancer |

| 6-Mercaptopurine | Inhibition of purine metabolism | Chemotherapy for leukemia |

| Adenine | Natural nucleobase | Building block for nucleotides |

This table illustrates how N-prop-2-enyl-7H-purin-6-amine;hydrobromide may offer distinct advantages due to its dual mechanism of action compared to other purines.

Case Studies and Research Findings

Several studies have explored the biological activity of purine derivatives similar to N-prop-2-enyl-7H-purin-6-amine;hydrobromide:

- Antiviral Efficacy : A study demonstrated that TLR7 agonists could induce significant immune responses in patients with chronic hepatitis B, suggesting that compounds like N-prop-2-enyl derivatives might enhance therapeutic outcomes when used alongside existing antiviral therapies .

- Cytotoxicity Against Cancer Cells : Research involving purine analogs showed promising results in inhibiting growth in various cancer cell lines, indicating potential pathways through which N-prop-2-enyl derivatives could exert similar effects .

- Enzyme Interaction Studies : Investigations into enzyme kinetics revealed that certain structural modifications in purine derivatives could enhance their inhibitory activity against specific enzymes involved in nucleotide metabolism, pointing towards a promising avenue for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。